molecular formula C17H24FNO3 B1337288 Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate CAS No. 160296-41-3

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

Cat. No.: B1337288
CAS No.: 160296-41-3
M. Wt: 309.4 g/mol
InChI Key: UPXBKNVHTILOPR-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24FNO3 and a molecular weight of 309.38 g/mol . It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group, a fluorophenyl group, and a hydroxymethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Scientific Research Applications

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

Future Directions

The future directions for this compound could involve its use in the development of targeted protein degradation, as similar compounds have been used for this purpose . Additionally, due to the international control of some precursors used in the synthesis of related compounds, there may be increased scrutiny and regulation of these types of compounds in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with piperidine derivatives under controlled conditions. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which undergoes a nucleophilic addition reaction with 4-fluorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the fluorophenyl group can enhance binding affinity to certain protein targets, while the piperidine ring can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its reactivity and biological activity. The combination of the tert-butyl ester, piperidine ring, and fluorophenyl group provides a distinct chemical profile that can be leveraged in various applications .

Properties

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXBKNVHTILOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101142454
Record name 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160296-41-3
Record name 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160296-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(4-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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